Josiphos SL-J009-2

Asymmetric Catalysis Chiral Ligand Procurement Enantioselective Synthesis

Josiphos SL-J009-2, designated (S)-1-[(RP)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (CAS 1246841-00-8), is a member of the Solvias Josiphos ligand portfolio and is distributed in collaboration with Sigma-Aldrich. Chemically, it is a chiral, non-racemic ferrocenyl-diphosphine bearing sterically demanding dicyclohexylphosphino and di-tert-butylphosphino donor groups on a planar-chiral scaffold, with a molecular formula of C32H52FeP2 and formula weight of 554.55 g/mol.

Molecular Formula C32H52FeP2
Molecular Weight 554.5 g/mol
Cat. No. B12061756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJosiphos SL-J009-2
Molecular FormulaC32H52FeP2
Molecular Weight554.5 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C[CH]1)P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1=C[CH]C=C1.[Fe]
InChIInChI=1S/C27H47P2.C5H5.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h14,19-23H,8-13,15-18H2,1-7H3;1-5H;/t21-;;/m1../s1
InChIKeyFFFWTQLOUUWUJJ-GHVWMZMZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Josiphos SL-J009-2: A High-Purity, Solvias-Derived Chiral Ferrocenyl Diphosphine Ligand for Asymmetric Catalysis Procurement


Josiphos SL-J009-2, designated (S)-1-[(RP)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (CAS 1246841-00-8), is a member of the Solvias Josiphos ligand portfolio and is distributed in collaboration with Sigma-Aldrich . Chemically, it is a chiral, non-racemic ferrocenyl-diphosphine bearing sterically demanding dicyclohexylphosphino and di-tert-butylphosphino donor groups on a planar-chiral scaffold, with a molecular formula of C32H52FeP2 and formula weight of 554.55 g/mol . Its specification includes an assay of ≥97% and an optical purity of ≥99% enantiomeric excess (ee), ensuring high stereochemical fidelity in catalytic applications .

Procurement Risk of Generic Josiphos SL-J009-2 Substitution: Why Structural Specificity Dictates Catalytic Performance


Direct substitution of Josiphos SL-J009-2 with a generic Josiphos variant or a simpler diphosphine will alter catalytic outcomes because its performance is critically dependent on the synergistic combination of its planar chirality and the specific steric/electronic profile of its two phosphine units . The di-tert-butylphosphine group is exceptionally electron-rich and bulky, while the dicyclohexylphosphine unit provides additional steric bulk, creating a chiral pocket that is fundamentally different from other Josiphos family members bearing variations such as diphenylphosphine or dicyclohexylphosphine with a different alkylphosphine partner [1]. This precise substitution pattern directly controls the enantioselectivity and reactivity of the derived transition-metal catalysts; a mismatch, even with a closely related analog, can lead to drastically reduced enantiomeric excess or complete catalytic failure, as evidenced by documented negative results with this ligand in specific macrocyclization chemistries [1].

Quantitative Procurement Evidence for Josiphos SL-J009-2: Head-to-Head Comparisons and Performance Benchmarks


Enantiomeric Purity Benchmarking of Josiphos SL-J009-2 Against Standard Commercial Grade Ligands

The commercial specification for Josiphos SL-J009-2 guarantees an optical purity of ≥99% enantiomeric excess (ee) . While many commercial chiral ligands are supplied at 95% ee or 97% ee, the ≥99% ee baseline for SL-J009-2 minimizes the risk of introducing the minor enantiomer, which can act as a competitive inhibitor or lead to the opposite enantiomer product, eroding the optical purity of the final target molecule.

Asymmetric Catalysis Chiral Ligand Procurement Enantioselective Synthesis

Comparative Performance in Challenging Pd-Catalyzed Mono-α-Arylation at Ambient Temperature

A Josiphos ligand structurally related to SL-J009-2, designated cyPF-tBu and corrected to be Josiphos SL-J009, enabled the first room-temperature mono-α-arylation of acetone, a transformation historically requiring temperatures well above the solvent's boiling point [1]. This system utilized [Pd(cinnamyl)Cl]2 as the metal source and tolerated a broad range of (hetero)aryl chlorides, bromides, and iodides, outperforming classical ligands like P(t-Bu)3 or BINAP which gave lower yields or significant dehalogenation side-products under identical ambient conditions [2]. Optimization work at Eli Lilly and Company demonstrated that the SL-J009 ligand scaffold was uniquely effective for this transformation on complex drug-like substrates where other catalysts failed .

C-C Coupling Palladium Catalysis Late-Stage Functionalization

Distinct Steric and Electronic Parameterization Differentiating SL-J009-2 from Other Josiphos Family Members

Josiphos SL-J009-2 is defined by its specific pair of phosphine substituents: a P(t-Bu)2 group and a P(Cy)2 group. This combination yields a distinct %Vbur (percent buried volume) and electronic parameter compared to analogs like Josiphos SL-J001-1 (PPh2/P(t-Bu)2) or SL-J002-1 (PPh2/PCy2). While individual crystallographic or computational parameters for SL-J009-2 are not compiled in a single public database, the systematic variation within the Josiphos library demonstrates that switching from a phenyl to a cyclohexyl group on one phosphine dramatically alters the steric environment around the metal center [1]. This rational approach to ligand tuning is the basis for the Josiphos kit, where SL-J009-2 fills a unique niche of high electron density and a specific, extremely bulky chiral pocket, making it the ligand of choice when reduction of off-cycle metal aggregation or specific substrate orientation is required [2].

Ligand Design Structure-Activity Relationship Steric Maps

High-Value Application Scenarios for Josiphos SL-J009-2 Procurement in Pharmaceutical Research


Enantioselective Hydrogenation of Challenging Prochiral Substrates

Based on the high enantiomeric purity (≥99% ee) of the ligand itself and the well-documented performance of the Josiphos family in asymmetric hydrogenation, SL-J009-2 is ideally suited for the reduction of functionalized alkenes, ketones, or imines where very high product ee is a critical quality attribute. Its extremely electron-rich character makes it particularly effective with rhodium and iridium precursors for substrates that are poorly activated.

Development of Low-Temperature Pd-Catalyzed C-C Bond Formations for Complex Drug Intermediates

The proven ability of the SL-J009 scaffold to catalyze room-temperature α-arylations of ketones [1] makes SL-J009-2 a prime candidate for the late-stage functionalization of thermally sensitive pharmaceutical intermediates. This application scenario is valued for improving process safety and enabling chemistry on substrates prone to decomposition at elevated temperatures.

Control of Regio- and Enantioselectivity in Asymmetric Heck and Cross-Coupling Reactions

The distinct steric environment created by the dicyclohexyl- and di-tert-butylphosphine groups provides superior control in asymmetric Heck reactions and other Pd-catalyzed couplings where regiochemical mixtures are a common problem with simpler phosphine ligands [2]. This ligand is a strategic choice for synthesizing chiral building blocks with defined olefin geometry.

Buchwald-Hartwig Amination with Challenging Substrates

The commercial availability of the corresponding Josiphos SL-J009-2 G3-palladacycle precatalyst provides a direct entry into robust Buchwald-Hartwig amination chemistry. This single-component, air- and moisture-stable precatalyst is particularly valuable for high-throughput experimentation and scale-up, eliminating the need for glovebox handling and optimizing reaction reproducibility.

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